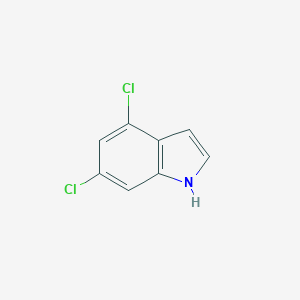

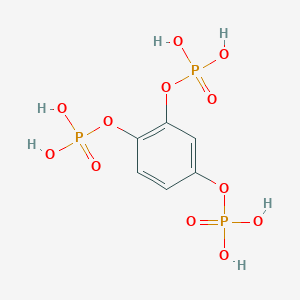

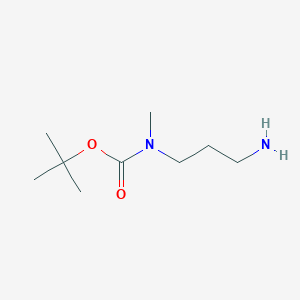

![molecular formula C18H20N6OS B132624 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine CAS No. 1059105-22-4](/img/structure/B132624.png)

4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine

説明

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine involves multi-step reactions, often starting from commercially available substrates. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share a similar structural motif, was achieved through condensation, chlorination, and nucleophilic substitution, with an overall yield of 43% . Similarly, 5,6-dihydro-1,3-thiazin-4-one derivatives were synthesized via a one-pot reaction involving morpholin-4-amine, showcasing the versatility of morpholine in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using spectroscopic methods such as NMR and MS. For example, the structure of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one was determined by X-ray analysis . This highlights the importance of structural elucidation in understanding the chemical nature and potential reactivity of these molecules.

Chemical Reactions Analysis

Compounds with morpholine and pyrimidine moieties can undergo various chemical reactions. Cycloaddition-elimination reactions have been reported for 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines with isocyanates, leading to thiadiazolidine-3-ones . Additionally, reactions with amines can lead to the opening of oxadiazole rings and substitution reactions, as seen with 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of morpholine and pyrimidine rings often imparts significant biological activity, as seen with the anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives . The pharmacological activity of 1-arylpyrazoles as σ(1) receptor antagonists also demonstrates the potential for these compounds in therapeutic applications .

Case Studies and Biological Evaluation

Several of the synthesized compounds have been evaluated for biological activity. For instance, the 1-arylpyrazole class of σ(1) receptor antagonists showed promising results in neurogenic and neuropathic pain models . The anti-inflammatory activity of various synthesized compounds was also assessed, with some showing higher activity than acetylsalicylic acid . Additionally, hepatoprotective activity was observed for certain imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones .

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques : New derivatives of 1,3-thiazin-4-one, including structures related to the queried compound, were synthesized using a one-pot reaction involving morpholin-4-amine, demonstrating advanced synthesis techniques (Kulakov et al., 2015).

- Structural Characterization : The structural characterization of similar compounds has been achieved through methods like X-ray analysis, providing detailed insights into their molecular configuration (Kulakov et al., 2015).

Biological Activity

- Antimicrobial Properties : Some derivatives of 1,2,4-triazole, structurally similar to the queried compound, showed significant antimicrobial activities against various microorganisms, indicating potential applications in medical science (Bektaş et al., 2007).

- Anti-inflammatory and Antiradical Activity : Compounds with a similar structural framework have shown high antiradical and anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Kulakov et al., 2015).

Potential in Drug Development

- Antitumor Properties : Related compounds have been synthesized and evaluated for their antitumor and anticancer activities, implying that the queried compound could have potential applications in cancer research (Venkateshwarlu et al., 2014).

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) analysis of similar compounds has been conducted to predict antioxidant activity, which can guide the development of new antioxidants (Drapak et al., 2019).

特性

IUPAC Name |

4-methyl-5-[2-(4-morpholin-4-ylphenyl)imino-5H-pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-5,7H,6,8-11H2,1H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSZSAKYXPWBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC3=CC=C(C=C3)N4CCOCC4)N=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine | |

CAS RN |

1059105-22-4 | |

| Record name | 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

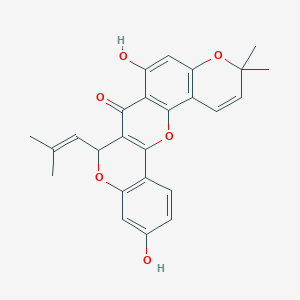

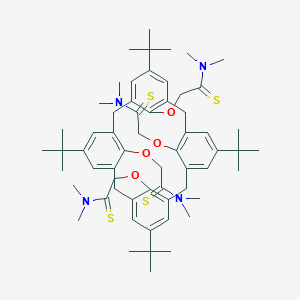

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

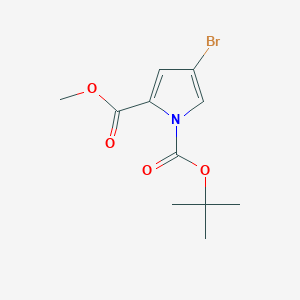

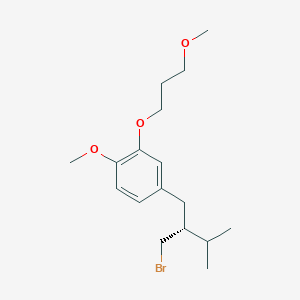

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

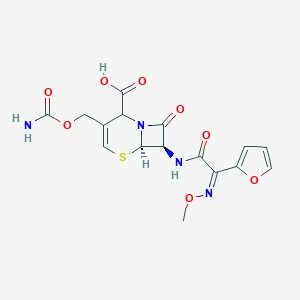

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)